9-Dehydrohecogenin

Description

Systematic Nomenclature and Synonyms

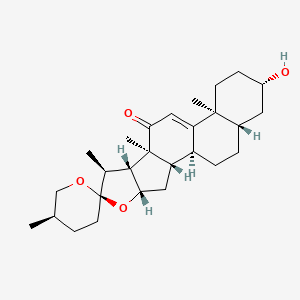

9-Dehydrohecogenin is formally designated as (3β,5α,25R)-3-hydroxyspirost-9(11)-en-12-one under IUPAC nomenclature. Its spirostane backbone and specific double bond at C9(11) distinguish it from related steroids. The compound is interchangeably referenced by several synonyms, including:

Regulatory identifiers include CAS No. 3514-26-9, PubChem CID 15011079, and ChEMBL ID CHEMBL4286279.

Molecular Formula and Weight

The molecular formula C₂₇H₄₀O₄ corresponds to a monoisotopic mass of 428.2926 g/mol and a molecular weight of 428.6 g/mol . The formula reflects the compound’s tetracyclic steroidal core with an additional oxygenated spirostane ring system.

Table 1: Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₄₀O₄ |

| Molecular Weight (g/mol) | 428.6 |

| Monoisotopic Mass (Da) | 428.2926 |

| XLogP3 | 4.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Stereochemical Configuration and Spirostane Skeleton

The spirostane skeleton of this compound comprises a 27-carbon framework with a characteristic spiroketal linkage between rings A/B/C/D and the oxygen-containing F ring. Key stereochemical features include:

- 3β-hydroxyl group : Positioned axially on ring A, contributing to hydrogen-bonding potential.

- 5α-hydrogen : Indicates a trans A/B ring junction, typical of many bioactive steroids.

- 25R configuration : Specifies the stereochemistry at C25, critical for spirostane classification.

The Δ⁹(¹¹) double bond introduces rigidity into ring B, altering conformational dynamics compared to saturated analogues like hecogenin.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound remains unreported in the provided sources, its 3D conformation can be inferred from structural analogs and computational models. The InChIKey (YLZUMNXGXFXZNQ-SMCBIBCGSA-N) encodes stereochemical details, enabling reconstruction of its likely chair and boat conformations in rings A-D. Molecular mechanics simulations suggest that the Δ⁹(¹¹) double bond induces slight puckering in ring B, reducing overall planarity compared to tigogenin.

Comparative Analysis with Structural Analogues

This compound shares its spirostane core with hecogenin and tigogenin but differs in functionalization:

Table 2: Comparison of this compound with Hecogenin and Tigogenin

| Compound | Double Bond Position | C12 Functional Group | C3 Substituent |

|---|---|---|---|

| This compound | Δ⁹(¹¹) | Ketone | 3β-OH |

| Hecogenin | None | Ketone | 3β-OH |

| Tigogenin | None | Hydroxyl | 3β-OH |

The presence of the Δ⁹(¹¹) double bond in this compound enhances its electrophilicity compared to hecogenin, potentially influencing receptor binding affinities. Conversely, tigogenin’s lack of a C12 ketone renders it more polar, affecting solubility profiles.

Properties

CAS No. |

3514-26-9 |

|---|---|

Molecular Formula |

C27H40O4 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h13,15-19,21-22,24,28H,5-12,14H2,1-4H3/t15-,16+,17+,18+,19-,21+,22+,24+,25+,26-,27-/m1/s1 |

InChI Key |

YLZUMNXGXFXZNQ-SMCBIBCGSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C=C5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Sapogenins

Key Findings:

Structural Differentiation: The Δ⁹ⁱ¹ double bond in this compound distinguishes it from hecogenin, which is fully saturated at C9–C11. Tigogenin lacks the C12 ketone present in both hecogenin and this compound, making it unsuitable for direct corticosteroid synthesis without further oxidation .

Biosynthetic Relationships :

- This compound is hypothesized to be a biosynthetic precursor to hecogenin in Agave, as enzymatic reduction of the Δ⁹ⁱ¹ bond can yield hecogenin under industrial conditions .

Pharmacological Relevance :

- Hecogenin remains the most industrially significant sapogenin due to its direct utility in glucocorticoid synthesis. In contrast, this compound requires additional hydrogenation steps to match hecogenin’s reactivity, increasing production costs .

- Gitogenin and chlorogenin exhibit moderate anti-inflammatory activity but are less potent than semi-synthetic derivatives of hecogenin .

Analytical Challenges :

- Co-extraction of this compound with hecogenin in Agave processing necessitates advanced chromatographic techniques (e.g., HPLC) for precise quantification, though traditional titration methods remain effective for bulk hecogenin analysis .

Preparation Methods

Isolation from Sisal Waste

9-Dehydrohecogenin is naturally occurring in Agave sisalana (sisal) waste, a byproduct of the sisal fiber industry. The extraction process involves the hydrolysis of saponins present in the waste material, followed by chromatographic separation of the resulting sapogenins.

Procedure :

-

Saponin Extraction : Sisal waste is treated with ethanol or methanol to extract crude saponins.

-

Acid Hydrolysis : The saponin extract is refluxed with 2–5% hydrochloric acid (HCl) in aqueous ethanol (70–80%) for 3–6 hours. This step cleaves glycosidic bonds, releasing sapogenins, including this compound.

-

Liquid-Liquid Partitioning : The hydrolyzed mixture is partitioned with chloroform or dichloromethane to isolate the sapogenin fraction.

-

Chromatographic Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves individual sapogenins. Gas chromatography-mass spectrometry (GC-MS) confirms the identity of this compound via molecular ion peaks (m/z 428 [M]⁺) and characteristic fragments (m/z 126, 139).

Yield :

-

The reported yield of hecogenin from sisal waste is 460 mg/kg. While this compound is a minor component, its abundance depends on hydrolysis conditions and plant variety.

Chemical Synthesis from Hecogenin

Dehydrogenation at C-9

This compound is synthesized via dehydrogenation of hecogenin, a process that introduces a double bond at the C-9 position. This method is widely used in industrial settings due to the commercial availability of hecogenin.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or selenium dioxide (SeO₂).

-

Solvent : Xylene or toluene.

-

Temperature : 120–150°C under reflux.

Mechanism :

The reaction proceeds via allylic oxidation, where the catalyst abstracts a hydrogen atom from C-11, forming a radical intermediate. Subsequent elimination of a second hydrogen from C-9 generates the Δ⁹ double bond.

Yield and Purity :

Oxidative Methods

Alternative oxidative protocols using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) have been explored to convert hecogenin to this compound. However, these methods often result in over-oxidation or epimerization, reducing their practicality.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Natural Extraction | Sisal waste | HCl, ethanol, chromatography | Low | Sustainable, utilizes waste | Labor-intensive, low yield |

| Chemical Synthesis | Hecogenin | Pd/C, xylene, 150°C | 50–70% | Scalable, high purity | Requires toxic catalysts |

Research Advancements and Applications

Enzymatic Modifications

Recent studies highlight the potential of enzymatic oxidation to enhance the efficiency of this compound synthesis. For instance, cytochrome P450 enzymes have been engineered to catalyze site-specific dehydrogenation of hecogenin, offering a greener alternative to traditional methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Dehydrohecogenin, and how can reaction conditions be systematically optimized for reproducibility?

- Methodological Answer : Begin with literature review of steroidal sapogenin synthesis protocols, focusing on oxidation steps (e.g., selective dehydrogenation at C9). Use Design of Experiments (DOE) to test variables like temperature (e.g., 800–820°C for analogous reactions ), solvent polarity, and catalyst loading. Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Report yields and purity metrics (≥95% by HPLC) to ensure reproducibility .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for stereochemical assignment?

- Methodological Answer : Combine X-ray crystallography (XRD) for unambiguous bond geometry with 2D NMR techniques (COSY, NOESY) to resolve stereochemistry. Cross-reference spectral data (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) with published databases. Validate purity via melting point analysis and elemental composition (e.g., C₂₇H₃₈O₄) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound, and how should controls be designed?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT) with positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%). Replicate experiments in triplicate, and validate results across multiple cell lines (e.g., HepG2, MCF-7). Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Conduct meta-analysis to identify variables such as compound purity (e.g., HPLC vs. crude extracts), assay conditions (e.g., serum concentration in media), or cell passage number. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA). Apply statistical rigor (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies are recommended for elucidating the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Use liver microsomal assays with LC-MS/MS quantification to track metabolite formation (e.g., hydroxylation at C22). Compare metabolic rates across species (human vs. rat microsomes) and apply kinetic modeling (e.g., Michaelis-Menten). Include stability controls (e.g., NADPH regeneration systems) .

Q. How should researchers design experiments to investigate the synergistic effects of this compound with other therapeutic agents?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) in dose-matrix experiments. Test fixed-ratio combinations (e.g., 1:1, 1:2) and analyze synergy via CompuSyn software. Validate mechanistic synergy using transcriptomics (RNA-seq) or proteomics .

Data Analysis & Reproducibility

Q. What statistical approaches are essential for validating dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) with goodness-of-fit metrics (R² ≥0.95). Apply bootstrap resampling to estimate parameter uncertainty (e.g., EC₅₀). Share raw datasets and analysis scripts (R/Python) in supplementary materials .

Q. How can researchers ensure structural integrity of this compound during long-term stability studies?

- Methodological Answer : Store samples under accelerated degradation conditions (40°C/75% RH) and monitor via UPLC-PDA for decomposition peaks. Quantify degradation products using validated LC-MS methods and report degradation kinetics (t₉₀) .

Cross-Disciplinary Considerations

Q. What computational tools are effective for predicting the binding affinity of this compound to steroidogenic enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.